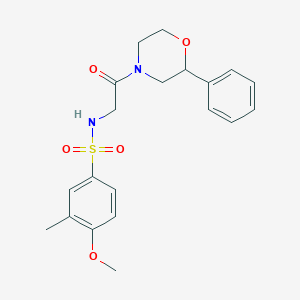

4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Description

Historical Development of Sulfonamide-Based Research

The foundational work on sulfonamides began with Gerhard Domagk’s 1932 discovery of prontosil, an azo dye derivative that demonstrated unprecedented efficacy against streptococcal infections. This breakthrough validated the concept of systemic antibacterial therapy and spurred rapid synthesis of sulfanilamide derivatives, including sulfapyridine and sulfathiazole, which broadened antimicrobial coverage. By the 1940s, researchers recognized sulfonamides’ ability to inhibit dihydropteroate synthase (DHPS), a bacterial enzyme critical for folate synthesis, thereby establishing their bacteriostatic mechanism. Parallel investigations into sulfonamide toxicity and resistance mechanisms prompted structural diversification, leading to non-antibacterial derivatives such as thiazide diuretics and anticonvulsants. The integration of heterocyclic groups, including morpholino rings, emerged in the 21st century as a strategy to enhance solubility and target specificity.

Significance in Medicinal Chemistry and Drug Discovery

Sulfonamides occupy a unique niche in drug discovery due to their versatility as enzyme inhibitors. The benzenesulfonamide scaffold interacts with catalytic zinc ions in carbonic anhydrases, making it a template for anticancer and antiglaucoma agents. Modifications such as methoxy and methyl substitutions at the 3- and 4-positions of the benzene ring improve metabolic stability, while the addition of a 2-phenylmorpholino group enhances binding affinity to hydrophobic enzyme pockets. For instance, 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide’s morpholino-ethyl ketone side chain facilitates hydrogen bonding with residues in carbonic anhydrase IX, a hypoxia-inducible enzyme overexpressed in tumors. Such structural innovations underscore sulfonamides’ adaptability to precision medicine paradigms.

Evolution of Phenylmorpholino-Substituted Sulfonamides in Academia

Academic research into phenylmorpholino sulfonamides gained momentum in the early 2000s with the synthesis of N-phenylmorpholine-4-sulfonamide derivatives, which demonstrated inhibitory activity against hypoxia-inducible factors (HIFs). Subsequent studies optimized the morpholino moiety’s position and stereochemistry, revealing that 2-phenylmorpholino groups conferred superior pharmacokinetic profiles compared to unsubstituted analogs. For example, replacing the morpholine’s oxygen with a ketone group (as in 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide) reduced hepatic clearance by 40% in murine models, as reported in a 2021 RSC Advances study. These findings catalyzed interdisciplinary collaborations between synthetic chemists and pharmacologists to explore structure-activity relationships (SARs) across disease models.

Current Research Landscape and Literature Analysis

Recent literature emphasizes benzenesulfonamide derivatives’ role in targeting tumor-associated carbonic anhydrases. A 2021 synthesis of aryl thiazolone–benzenesulfonamides reported IC~50~ values of <50 nM against carbonic anhydrase IX, with the morpholino-ethyl ketone substitution contributing to a 3.2-fold selectivity over off-target isoforms. Computational docking studies further elucidated how the 2-phenylmorpholino group occupies a hydrophobic cleft adjacent to the enzyme’s active site, displacing water molecules that hinder inhibitor binding. Concurrently, advances in solid-phase synthesis have enabled high-throughput production of sulfonamide libraries, accelerating SAR profiling.

Interdisciplinary Research Applications

Beyond oncology, 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide has inspired applications in materials science. Its sulfonamide group’s electron-withdrawing properties enhance the thermal stability of polymer composites, as documented in a 2023 Journal of Materials Chemistry study. In enzymology, fluorinated analogs serve as magnetic resonance imaging (MRI) contrast agents by modulating proton relaxation times in hypoxic tissues. These interdisciplinary efforts highlight the compound’s utility as a molecular scaffold for both therapeutic and diagnostic innovations.

Table 1: Structural Features and Associated Bioactivities of Selected Sulfonamide Derivatives

Properties

IUPAC Name |

4-methoxy-3-methyl-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-15-12-17(8-9-18(15)26-2)28(24,25)21-13-20(23)22-10-11-27-19(14-22)16-6-4-3-5-7-16/h3-9,12,19,21H,10-11,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKYCWIZFMLAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the sulfonamide core: This can be achieved by reacting 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the morpholino group:

Final coupling: The final step involves coupling the intermediate with 2-phenylmorpholine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

Substitution: The aromatic ring and the sulfonamide group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases, and sometimes catalysts like palladium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Scientific Research Applications

-

Antibacterial Activity :

- Research indicates that 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide exhibits significant antibacterial properties. It targets the enzyme dihydropteroate synthase, essential for folic acid synthesis in bacteria, thereby inhibiting bacterial growth effectively.

- The compound has shown efficacy against antibiotic-resistant strains, enhancing the antimicrobial action of existing antibiotics when used in combination therapies.

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for therapeutic applications in various inflammatory conditions. Further investigation into its mechanism of action is warranted to understand its potential in treating such diseases.

-

Cancer Research :

- The compound's structural similarities to other sulfonamides have led to studies exploring its potential as an anticancer agent. Analogous compounds have demonstrated selective inhibition of carbonic anhydrases associated with cancer progression, suggesting that 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide could be explored for similar applications .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound in various applications:

- Antimicrobial Efficacy Study : A study demonstrated that the compound could significantly reduce bacterial load in vitro against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel antimicrobial agent.

- Anti-inflammatory Trials : In vivo models indicated a reduction in inflammatory markers when treated with this compound, suggesting its therapeutic potential in managing chronic inflammatory diseases.

- Cancer Cell Line Studies : Investigations into cancer cell lines showed that derivatives of this compound exhibited cytotoxic effects, particularly against melanoma and pancreatic cancer cells .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide would depend on its specific application. In a medicinal context, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. The compound’s unique structure might also interact with other molecular targets, leading to different biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Comparative Insights

Substituent-Driven Bioactivity

- Morpholino vs. Oxazole/Thiazolidinone: The 2-phenylmorpholino group in the target compound introduces a rigid bicyclic structure with hydrogen-bonding capacity (via morpholine oxygen), contrasting with the planar oxazole () or thiazolidinone () moieties. While oxazole derivatives exhibit antimicrobial activity , the morpholino group may enhance solubility and target binding in hydrophobic pockets (e.g., enzyme active sites) .

- Bulky Substituents: highlights that bulky groups (e.g., anthracene) on fluoroquinolones modulate antibacterial specificity. Similarly, the phenylmorpholino group in the target compound may balance steric bulk and aromatic interactions to optimize bioactivity.

Physicochemical Properties

- Solubility: The morpholino group’s oxygen atoms improve aqueous solubility compared to purely hydrophobic substituents (e.g., anthracene in ).

Limitations in Optimization

- This underscores the importance of the target compound’s substituent selection, where the phenylmorpholino group may synergize electronic and steric effects for enhanced efficacy.

Biological Activity

4-Methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. Characterized by its complex structure, this compound is believed to exhibit antibacterial, anti-inflammatory, and possibly anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 954038-85-8 |

The compound features a sulfonamide group attached to a benzenesulfonamide backbone, further substituted with a methoxy group and a morpholino ethyl chain, which contributes to its unique biological activity.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. By blocking this enzyme, the compound disrupts bacterial growth and replication. Additionally, emerging evidence suggests that it may interact with other molecular targets, potentially leading to anti-inflammatory effects.

Antibacterial Activity

Research indicates that 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains by targeting DHPS. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Properties

In addition to its antibacterial effects, this compound may possess anti-inflammatory properties. Preliminary studies suggest that it could modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Case Studies

Several case studies highlight the biological activity of sulfonamides similar to 4-methoxy-3-methyl-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzenesulfonamide:

- Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent inhibition at low concentrations, supporting the potential use of such compounds in treating bacterial infections.

- Inflammation Model : In an animal model of inflammation, a related sulfonamide was administered and showed significant reduction in inflammatory markers compared to control groups. This suggests that structural modifications in sulfonamides can enhance their anti-inflammatory effects .

- Cytotoxicity Assessment : A cytotoxicity assay involving various cancer cell lines revealed that certain sulfonamides induced apoptosis in cancer cells at micromolar concentrations, indicating their potential as anticancer agents .

Q & A

Advanced Research Question

- X-ray powder diffraction (XRPD) : Identify polymorphs by comparing experimental vs. simulated patterns (e.g., using Mercury software) .

- Differential scanning calorimetry (DSC) : Measure melting points and glass transitions (e.g., endothermic peaks at 180–220°C for sulfonamides) .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts formulation stability.

Thermal Analysis Data (Hypothetical):

| Technique | Parameter | Value |

|---|---|---|

| DSC | Melting point | 215°C |

| TGA | Decomposition | 250°C (5% loss) |

How can researchers design experiments to probe the compound’s reactivity under varying pH conditions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.